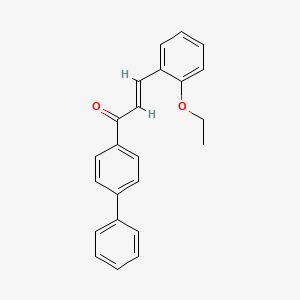

(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Descripción

(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The ethoxy group (-OCH₂CH₃) at the ortho position of ring A and the biphenyl (4-phenylphenyl) group at ring B distinguish it from other chalcones. Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent patterns on their aromatic rings .

Propiedades

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c1-2-25-23-11-7-6-10-21(23)16-17-22(24)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-17H,2H2,1H3/b17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLWDPXHSSIRBV-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, a member of the chalcone family, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific chalcone derivative, detailing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈O₂. It features an α,β-unsaturated carbonyl group with two phenyl rings. The presence of the ethoxy group enhances its solubility and reactivity, making it a versatile compound in organic synthesis and biological studies.

1. Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. This compound exhibits significant inhibitory effects against various bacterial strains and fungi. Research indicates that the compound disrupts microbial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Antioxidant Activity

The compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits cyclooxygenase (COX) enzymes, which play a key role in inflammation.

4. Anticancer Activity

Research highlights the potential of this chalcone derivative in cancer therapy. It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts microbial membranes by integrating into lipid bilayers.

- Antioxidant Mechanism : It reduces reactive oxygen species (ROS) levels by enhancing the activity of antioxidant enzymes.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators.

- Anticancer Mechanism : The compound triggers apoptosis through mitochondrial pathways and affects signaling pathways involved in cell survival.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.

- Clinical Trials : Early-phase trials are underway to evaluate its efficacy and safety in patients with specific types of cancers.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence chalcones' physical properties. A comparison with selected analogs is shown below:

Key Observations :

- Ethoxy vs.

- Biphenyl vs. Iodo Substituents : LabMol-76’s 3-iodo group (electron-withdrawing) reduces yield (6%) compared to biphenyl derivatives, likely due to steric hindrance during synthesis .

Antitubercular and Antifungal Activity

- LabMol-69 (4-methoxy): Exhibits moderate antitubercular activity, with IC₅₀ values influenced by electron-donating methoxy groups .

- PAAPM and PAAPE (4-methoxy/ethoxy): Demonstrated strong interactions with viral proteins (SARS-CoV-2 SPIKE), suggesting ethoxy/methoxy groups enhance binding affinity .

- Compound 2j (4-bromo, 4-fluoro): IC₅₀ = 4.7 μM (antitubercular), outperforming methoxy-substituted analogs (e.g., 2p: IC₅₀ = 70.79 μM), indicating electron-withdrawing groups (Br, F) enhance potency .

SAR Trends :

Crystallographic and Structural Comparisons

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : Exhibits O–H···O hydrogen bonding, stabilizing its crystal lattice. The target compound’s ethoxy group may disrupt similar interactions, affecting solubility.

- 4′-Hydroxy-4-methoxychalcone : Methoxy and hydroxy groups form intramolecular hydrogen bonds, whereas the target compound’s ethoxy and biphenyl groups likely favor hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via the Claisen-Schmidt condensation between 2-ethoxyacetophenone and 4-phenylbenzaldehyde. Optimization involves varying catalysts (e.g., NaOH, KOH), solvents (ethanol, methanol), and temperature (60–80°C). Catalytic bases enhance enolate formation, while polar aprotic solvents may improve reaction rates. Yield optimization requires monitoring reaction progress via TLC and recrystallization with ethanol or acetone .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Single-crystal XRD : Determines molecular conformation and packing (e.g., torsion angles, dihedral planes) .

- FT-IR and NMR : Confirm functional groups (e.g., carbonyl C=O stretch at ~1650 cm⁻¹) and regiochemistry via coupling constants (e.g., trans-olefin protons at δ 7.5–8.0 ppm with J ≈ 15–16 Hz) .

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions for electronic structure insights .

Q. How is the antimicrobial activity of this compound evaluated in academic research?

- Methodological Answer : Use agar diffusion and microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO, test concentrations (10–100 µg/mL), and measure inhibition zones or minimum inhibitory concentrations (MICs). Compare results with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can researchers address discrepancies between DFT-predicted and experimentally observed electronic properties?

- Methodological Answer : Discrepancies often arise from basis set limitations or neglect of solvent/crystal packing effects. Validate computational models by:

- Testing hybrid functionals (e.g., B3LYP, CAM-B3LYP) with larger basis sets (6-311++G(d,p)).

- Incorporating solvent effects via PCM or SMD models.

- Comparing experimental XRD bond lengths/angles with DFT-optimized geometries .

Q. What methodologies are employed to assess the nonlinear optical (NLO) potential of such chalcone derivatives?

- Methodological Answer :

- Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (β) in solution.

- DFT Calculations : Compute β and dipole moments using software like Gaussian 09 with CAM-B3LYP/6-311G(d,p).

- Kurtz-Perry Powder Test : Quantifies second-harmonic generation (SHG) efficiency relative to urea or KDP .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s reactivity and bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Assess:

- Electrophilicity Index (ω) : Calculated via DFT to predict sites for nucleophilic attack.

- Antimicrobial Potency : Correlate substituent electronegativity (e.g., ethoxy’s electron-donating effect) with MIC values .

Q. What strategies mitigate challenges in growing single crystals suitable for XRD analysis?

- Methodological Answer : Optimize solvent evaporation (e.g., slow evaporation in ethanol/chloroform mixtures) or use diffusion methods (layering hexane over a DCM solution). Additive screening (e.g., trace acetic acid) can enhance crystal nucleation .

Data Contradiction Analysis

Q. How should conflicting results in antimicrobial activity between similar chalcone derivatives be interpreted?

- Methodological Answer : Discrepancies may stem from:

- Microbial Strain Variability : Test across multiple strains to assess broad-spectrum efficacy.

- Biofilm Formation : Use crystal violet assays to quantify biofilm inhibition, which may explain reduced activity in viscous media.

- Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.